

Application Notes and Protocols for Assessing Ritlecitinib Target Occupancy Using Mass Spectrometry

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Compound of Interest					
Compound Name:	Ritlecitinib (malonate)				
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Introduction

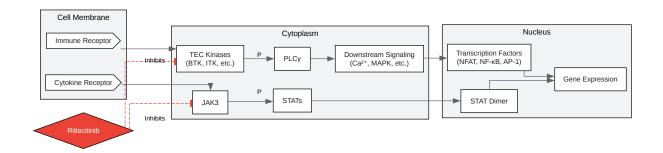
Ritlecitinib (brand name Litfulo®) is an orally administered, irreversible kinase inhibitor developed for the treatment of severe alopecia areata.[1][2] Its mechanism of action involves the dual inhibition of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[2][3][4] Ritlecitinib forms a covalent bond within the adenosine triphosphate (ATP) binding site of these kinases, leading to sustained target inhibition.[3][5] Specifically, it targets a unique cysteine residue (Cys909) in JAK3, which accounts for its selectivity over other JAK family members.[6][7]

Target occupancy (TO) assays are critical in drug development to confirm that a drug engages its intended molecular target in a relevant biological system. For covalent inhibitors like Ritlecitinib, mass spectrometry (MS) offers a powerful and direct method to quantify the extent of target engagement.[8] This is typically achieved by measuring the ratio of the drug-modified peptide to the unmodified peptide after proteolytic digestion of the target protein.[9][10] These application notes provide a detailed overview and protocols for assessing Ritlecitinib's target occupancy in both in vitro and ex vivo settings using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathways Modulated by Ritlecitinib



Ritlecitinib's therapeutic effect stems from its ability to block key signaling pathways involved in the immune response that drives alopecia areata.[11] JAK3 is a critical component of the JAK-STAT signaling pathway, which transduces signals for numerous cytokines involved in lymphocyte proliferation, differentiation, and survival.[12][13][14] The TEC kinases (including BTK, ITK, TEC, RLK, and BMX) are essential for signaling downstream of various immune cell receptors, such as the T-cell receptor (TCR) and B-cell receptor (BCR).[15][16][17] By inhibiting both JAK3 and TEC kinases, Ritlecitinib effectively dampens the inflammatory signaling cascades that lead to the autoimmune attack on hair follicles.[4][11]



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Figure 1. Ritlecitinib Inhibition of JAK3 and TEC Kinase Pathways.

Principle of Mass Spectrometry-Based Target Occupancy

The assessment of target occupancy for a covalent inhibitor like Ritlecitinib relies on the ability of mass spectrometry to differentiate between the drug-bound (adducted) and unbound (native) forms of the target protein. The general workflow involves treating cells or tissues with Ritlecitinib, lysing the cells to release proteins, digesting the proteins into smaller peptides using an enzyme like trypsin, and then analyzing these peptides by LC-MS/MS.

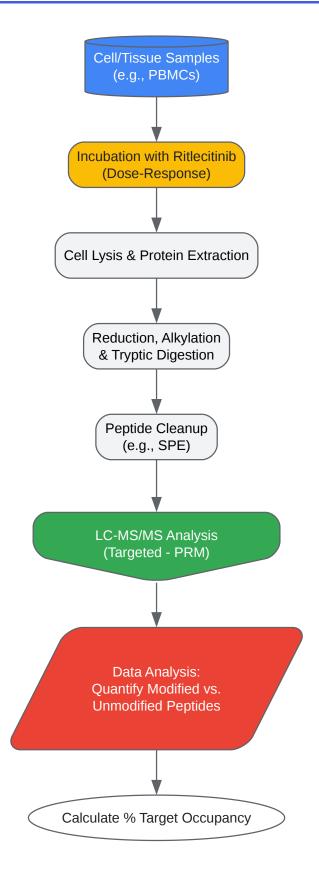


Methodological & Application

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The covalent modification by Ritlecitinib adds a specific mass to the target peptide containing the reactive cysteine residue. By using targeted mass spectrometry techniques, such as Parallel Reaction Monitoring (PRM), it is possible to selectively detect and quantify the ion signals for both the modified and unmodified peptides. The percentage of target occupancy is then calculated as the ratio of the modified peptide signal to the sum of both modified and unmodified peptide signals.





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Figure 2. General Workflow for Covalent Target Occupancy using MS.



Experimental ProtocolsProtocol 1: In Vitro Target Occupancy in Human PBMCs

Objective: To determine the dose-dependent target occupancy of Ritlecitinib on JAK3 and TEC family kinases in isolated human Peripheral Blood Mononuclear Cells (PBMCs).

Materials:

- Ficoll-Paque PLUS
- RPMI 1640 medium, FBS, Penicillin-Streptomycin
- Ritlecitinib stock solution (in DMSO)
- Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
- Dithiothreitol (DTT), Iodoacetamide (IAA)
- Trypsin (sequencing grade)
- · Formic acid, Acetonitrile
- Solid-Phase Extraction (SPE) C18 cartridges
- LC-MS/MS system (e.g., Q Exactive™ HF)

Methodology:

- PBMC Isolation: Isolate PBMCs from healthy donor whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
- Cell Treatment: Resuspend PBMCs in RPMI 1640 medium at a density of 1x10⁶ cells/mL.
 Treat cells with varying concentrations of Ritlecitinib (e.g., 0, 10, 50, 100, 500 nM) for 2 hours at 37°C. Include a vehicle control (DMSO).
- Cell Lysis: Harvest cells by centrifugation, wash with cold PBS, and lyse the cell pellet with lysis buffer on ice for 30 minutes. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.



- · Protein Digestion:
 - Quantify protein concentration using a BCA assay.
 - Take 50 μg of protein from each sample.
 - Reduce disulfide bonds with 10 mM DTT for 1 hour at 56°C.
 - Alkylate cysteine residues with 20 mM IAA for 30 minutes at room temperature in the dark.
 - Digest with trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.
- Peptide Cleanup: Acidify the digest with formic acid. Desalt the peptides using SPE C18 cartridges. Elute peptides and dry them in a vacuum concentrator.
- LC-MS/MS Analysis:
 - Reconstitute peptides in 2% acetonitrile/0.1% formic acid.
 - Analyze samples using a targeted Parallel Reaction Monitoring (PRM) method.
 - Create an inclusion list with the precursor m/z values for the unmodified and Ritlecitinibmodified peptides of JAK3 and relevant TEC kinases.
- Data Analysis:
 - Integrate the peak areas for the fragment ions of both unmodified and modified peptides.
 - Calculate Target Occupancy (%) = [Signal(modified) / (Signal(modified) + Signal(unmodified))] x 100.

Data Presentation

Quantitative results from target occupancy studies should be summarized in clear, tabular formats to allow for easy comparison across different drug concentrations and targets.

Table 1: Ritlecitinib Target Occupancy in Human PBMCs after 2-hour Treatment



Ritlecitinib Conc. (nM)	JAK3 Occupancy (%)	BTK Occupancy (%)	ITK Occupancy (%)	TEC Occupancy (%)
0 (Vehicle)	0	0	0	0
10	25.3	30.1	28.5	29.8
50	72.0	85.4	82.1	84.5
100	88.6	95.2	93.8	94.7
500	97.1	99.5	98.9	99.2

Data are

representative

and for

illustrative

purposes only.

A phase 1 study in healthy adults showed that single doses of 50 mg and 200 mg of ritlecitinib resulted in maximal median JAK3 target occupancy of 72% and 64%, respectively.[18][19] The same study demonstrated that a 50 mg dose led to over 94% maximal target occupancy for most TEC kinases, while the 200 mg dose achieved over 97% occupancy for all TEC kinases. [18][19]

Conclusion

Mass spectrometry-based proteomics provides a robust and direct platform for quantifying the target occupancy of covalent inhibitors like Ritlecitinib.[8][9] The protocols outlined here offer a systematic approach to assess the engagement of Ritlecitinib with its intended targets, JAK3 and TEC family kinases, in relevant cellular systems. This information is invaluable for understanding the drug's mechanism of action, confirming its engagement in preclinical and clinical settings, and establishing crucial pharmacokinetic/pharmacodynamic (PK/PD) relationships.[18] The ability to precisely measure target engagement helps to de-risk drug development and provides confidence in the molecule's therapeutic potential.



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